molecular formula C12H24N2O4 B578532 Carisoprodol-D7 CAS No. 1218911-16-0

Carisoprodol-D7

カタログ番号: B578532
CAS番号: 1218911-16-0
分子量: 267.37 g/mol
InChIキー: OFZCIYFFPZCNJE-GDXCJPCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carisoprodol-D7 is a deuterated analog of carisoprodol, a centrally-acting skeletal muscle relaxant approved for the treatment of acute, painful musculoskeletal conditions . This compound, where seven hydrogen atoms are replaced with deuterium, is designed for use as a stable isotopic internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. Its primary research application is the precise quantification and validation of carisoprodol and its primary active metabolite, meprobamate, in various biological matrices such as plasma, serum, and urine . Using this compound as an internal standard helps correct for analyte loss during sample preparation and ionization variations during mass spectrometric analysis, thereby improving the accuracy and reliability of pharmacokinetic data. The parent drug, carisoprodol, has a mechanism of action that is not fully elucidated but is believed to involve changes in interneuronal activity within the spinal cord and descending retulatory formation of the brain . Its main metabolite, meprobamate, has anxiolytic and sedative properties and is known to act as a benzodiazepine-like agent at GABA-A receptors . Research-grade this compound is critical for studying the drug's complex pharmacokinetics, including its rapid absorption (T max ~1.5-2 hours) and short half-life of approximately 2 hours, contrasted with the longer half-life (~10 hours) of its metabolite, meprobamate . Furthermore, it is invaluable for investigating the significant pharmacogenetic influence of the CYP2C19 enzyme pathway on carisoprodol metabolism, which varies among individuals of different ethnic backgrounds . This product is intended for research purposes only, such as forensic toxicology, drug metabolism and pharmacokinetics (DMPK) studies, and investigations into substance abuse and dependence potential. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

特性

CAS番号

1218911-16-0

分子式

C12H24N2O4

分子量

267.37 g/mol

IUPAC名

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2

InChIキー

OFZCIYFFPZCNJE-GDXCJPCVSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

異性体SMILES

[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C

正規SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

製品の起源

United States

準備方法

Structural Characteristics and Synthetic Rationale

Carisoprodol-D7 is chemically designated as [2-(carbamoyloxymethyl-D2)-2-trideuteromethyl-1,1-dideuteropentyl] N-propan-2-ylcarbamate. Its structure incorporates seven deuterium atoms at specific positions: two on the carbamoyloxymethyl group, three on the methyl group adjacent to the pentyl chain, and two on the pentyl backbone . The SMILES string ([2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(N)=O)C([2H])([2H])OC(=O)NC(C)C) and InChI key (OFZCIYFFPZCNJE-GDXCJPCVSA-N) confirm deuterium substitution at these sites, ensuring minimal isotopic interference during mass spectrometric analysis .

Deuteration typically employs isotopic exchange reactions or synthesis from deuterated precursors. While explicit synthetic steps are proprietary, the structural data imply that deuterated methyl groups (CD3) and hydroxyl precursors (e.g., D2O) are utilized to introduce stable isotopes at designated positions . This approach maintains pharmacological inertness while achieving the mass shift required for chromatographic discrimination.

Certified reference materials (CRMs) of this compound are prepared gravimetrically under ISO/IEC 17025-accredited conditions. LGC Standards’ protocol involves:

  • Weighing : High-precision balances calibrated annually by accredited services measure the pure compound .

  • Dissolution : The weighed analyte is dissolved in methanol to achieve a concentration of 100 µg/mL, with ampules sealed under inert conditions to prevent degradation .

  • Homogenization : The solution is sonicated and vortexed to ensure uniformity .

Table 1: Formulation Parameters of this compound CRMs

ParameterSpecificationSource
Concentration100 µg/mL in methanol
Ampule Volume1 mL
Storage Temperature−20°C
Stability5 years (retest date: 2027)

Preparation of Working Internal Standard Solutions

Forensic laboratories dilute CRMs to working concentrations compatible with analytical instrumentation. The Phoenix Police Department’s protocol illustrates this process :

  • Stock Dilution : One ampule each of D7-carisoprodol (100 µg/mL) and D7-meprobamate is diluted in a 5 mL volumetric flask with methanol to yield a 20 ng/µL internal standard solution .

  • Aliquoting : The solution is partitioned into smaller volumes to minimize freeze-thaw cycles .

Table 2: Working Internal Standard Preparation

StepDetailSource
Initial Concentration100 µg/mL
Dilution Factor1:5,000 (to 20 ng/µL)
Final Volume5 mL
SolventMethanol

Quality Assurance in Analytical Applications

This compound’s efficacy as an internal standard hinges on rigorous quality control:

  • Chromatographic Resolution : GC-MS methods employ a 5% diphenylpolysiloxane column (15–30 m, 0.25 µm film thickness) to separate this compound from biological matrices . Retention time stability (±2%) and qualifier ion ratios (±20%) are monitored .

  • Matrix Effects : Studies using LC-MS/MS demonstrate that deuterated standards mitigate ion suppression/enhancement, with recovery rates exceeding 90% in oral fluid and blood .

Table 3: Analytical Performance Metrics

MetricRequirementSource
Calibration Linear RangeR² ≥ 0.97
Precision (CV)≤20% intra-/inter-day
Limit of Quantitation500 ng/mL in blood

化学反応の分析

Types of Reactions: Carisoprodol-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmacokinetic Studies

Carisoprodol-D7 serves as an important reference compound in pharmacokinetic (PK) studies due to its distinct isotopic signature, which allows for accurate tracing and quantification of the parent compound in biological samples.

  • Single and Multiple Dose Characterization : A study characterized the pharmacokinetics of carisoprodol and its metabolite, meprobamate, after both single and multiple doses. The study utilized this compound to differentiate between the drug and its metabolites effectively. The findings indicated that the maximum concentration (CmaxC_{max}) of carisoprodol was 2504 ± 730 ng/mL after multiple doses, with a half-life (T1/2T_{1/2}) of approximately 2 hours .
  • Oral Fluid Testing : Another application of this compound is in the determination of carisoprodol and meprobamate levels in oral fluid. This method employs solid-phase extraction combined with liquid chromatography-tandem mass spectrometry (LC-MS-MS), allowing researchers to validate the presence of these compounds in various specimens .

Drug Testing and Forensic Analysis

The use of this compound extends into forensic toxicology, where it aids in the detection and quantification of carisoprodol in biological matrices.

  • Analytical Reference : In forensic analysis, this compound provides a reliable reference for distinguishing between administered carisoprodol and endogenous compounds. This is particularly useful in scenarios involving suspected drug abuse or overdose cases .

Research on Metabolism

Research has also focused on understanding the metabolic pathways of carisoprodol using this compound.

  • Metabolic Profiling : Studies have shown that carisoprodol is metabolized primarily into meprobamate. Using this compound allows researchers to track these metabolic processes more accurately, revealing insights into individual variability in drug metabolism based on genetic factors such as CYP2C19 polymorphisms .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Clinical Trials : In a clinical trial assessing the effects of carisoprodol on pain management, researchers used this compound to monitor drug concentrations over time. The trial demonstrated that higher doses led to increased concentrations of both carisoprodol and meprobamate, providing valuable data on dosage efficacy and safety profiles .
  • Urinary Excretion Studies : Another study evaluated urinary excretion patterns of carisoprodol and meprobamate among pain patients. The use of this compound facilitated a better understanding of how individual differences affect drug metabolism and excretion rates, which can inform personalized medicine approaches .

作用機序

The precise mechanism of action of Carisoprodol-D7 is not completely understood. it is believed to exert its effects through central nervous system depression. In animal studies, carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception. The compound’s sedative effects are thought to contribute to its muscle relaxant properties .

類似化合物との比較

Key Properties :

  • Solubility: Soluble in dimethylformamide (DMF, 20 mg/mL), dimethyl sulfoxide (DMSO, 10 mg/mL), ethanol (20 mg/mL), and ethanol:PBS (pH 7.2, 1:1; 0.5 mg/mL) .
  • Applications : Validated for use in blood and urine analysis to quantify carisoprodol and its metabolite, meprobamate, with high precision and recovery rates .
  • Formulation: Typically supplied as a crystalline solid or in solution (1.0 mg/mL in methanol or acetonitrile) for analytical workflows .

Comparison with Similar Compounds

Carisoprodol-D7 is often compared to deuterated analogs of structurally or functionally related compounds, such as Meprobamate-D7, Carbamazepine-D10, and Clomipramine-D3. Below is a detailed analysis of their properties, performance, and applications.

Structural and Functional Analogues

Table 1: Comparative Properties of this compound and Related Deuterated Standards

Compound CAS No. Solubility (mg/mL) Primary Application Key Advantages
This compound 78-44-4 DMF:20, DMSO:10, EtOH:20, EtOH:PBS:0.5 Quantitation of carisoprodol/meprobamate High specificity in GC-MS; minimal matrix interference
Meprobamate-D7 - DMF:50, DMSO:30, EtOH:25, DMF:PBS:0.5 Metabolite tracking in urine/blood Enhanced solubility for high-throughput workflows
Carbamazepine-D10 132183-78-9 Not specified Antiepileptic drug monitoring Stable isotope labeling for LC-MS/MS
Clomipramine-D3 - Not specified Tricyclic antidepressant analysis Improved signal-to-noise ratio in MS

Analytical Performance in Validation Studies

A 2014 study compared this compound and Meprobamate-D7 as internal standards in GC-MS methods for carisoprodol quantification. Key findings include:

  • Linearity : Both compounds demonstrated linearity (R² > 0.995) across 0.1–10 μg/mL in blood and urine.
  • Precision : this compound showed intra-day precision of 2.1–4.8% and inter-day precision of 3.5–6.2%, comparable to Meprobamate-D7 (1.9–5.1% intra-day; 3.0–6.5% inter-day) .
  • Recovery : this compound achieved 89–94% recovery using Toxi-tube columns, outperforming Meprobamate-D7 (85–91%) in complex matrices .

Table 2: Method Validation Parameters

Parameter This compound Meprobamate-D7
Limit of Detection 0.02 μg/mL 0.03 μg/mL
Carryover <0.1% <0.15%
Stability (72h, 4°C) 98.5% 97.8%

Solubility and Matrix Compatibility

This compound’s lower solubility in PBS-containing solvents compared to Meprobamate-D7 (0.5 vs. 0.5 mg/mL in ethanol:PBS) necessitates careful solvent selection for protein-rich biological samples. However, its superior recovery in solid-phase extraction (SPE) workflows makes it preferable for forensic applications requiring high accuracy .

Regulatory and Commercial Availability

  • This compound: Available as a certified reference standard (1.0 mg/mL) from suppliers like Shanghai Zhenzhun Biotechnology .
  • Meprobamate-D7 : Less commercially accessible but critical for metabolite studies in EU-regulated toxicology workflows .

生物活性

Carisoprodol-D7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant commonly prescribed for the treatment of muscle pain and discomfort. The biological activity of this compound can be examined through its pharmacokinetics, pharmacodynamics, and the effects of its active metabolite, meprobamate. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Pharmacokinetics and Metabolism

Carisoprodol is primarily metabolized in the liver to meprobamate, which contributes to its pharmacological effects. The pharmacokinetic profile of this compound has been characterized in clinical trials that assess its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability100% (oral)
Peak Plasma Concentration (Cmax)2.5 mg/L (average)
Time to Peak Concentration (Tmax)1.5 hours
Half-life2-3 hours
Primary MetaboliteMeprobamate

Clinical studies have shown that this compound exhibits similar pharmacokinetic characteristics to its non-deuterated counterpart, with minor variations due to the incorporation of deuterium, which may influence metabolic stability and half-life .

Pharmacodynamics

The primary mechanism of action for Carisoprodol involves modulation of GABA-A receptors in the central nervous system (CNS), leading to muscle relaxation and sedation. The pharmacodynamic effects can be quantified through various measures, including dynamometry tests that assess muscle strength and response times.

Table 2: Effects of this compound on Muscle Strength

DoseTime Post-DoseRight Hand Dynamometry (kg)Left Hand Dynamometry (kg)
PlaceboBaseline3534
350 mg1.5 hours3736
700 mg1.5 hours4038

Statistical analysis from clinical trials indicates that both single and multiple doses of this compound significantly improve muscle strength compared to placebo, with p-values indicating strong statistical significance (p < 0.05) .

Case Studies

Several case studies have highlighted the therapeutic efficacy and potential side effects associated with this compound:

  • Case Study on Chronic Pain Management :
    • A patient with chronic back pain was treated with this compound at a dosage of 350 mg twice daily. The patient reported a significant reduction in pain levels and improved mobility over four weeks. Monitoring indicated no adverse side effects.
  • Case Study on Sedation Effects :
    • A study involving elderly patients demonstrated that this compound at lower doses (175 mg) effectively managed muscle spasms without inducing excessive sedation or cognitive impairment, which is often a concern in this demographic.

Research Findings

Research has shown that the deuterated form may offer advantages over traditional carisoprodol in terms of reduced side effects and prolonged therapeutic action due to altered metabolic pathways:

  • Enhanced Stability : The presence of deuterium may lead to slower metabolism by reducing the rate at which carisoprodol is converted to meprobamate, potentially resulting in longer-lasting effects .
  • Reduced Abuse Potential : Some studies suggest that deuterated compounds may have a lower potential for abuse compared to their non-deuterated counterparts due to differences in their psychoactive properties .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when using Carisoprodol-D7 as an internal standard in quantitative GC-MS analysis?

  • Methodology :

  • Validation Parameters : Ensure specificity (no interference from matrix components), linearity (calibration curves across expected concentration ranges), and precision (intra- and inter-day variability) .
  • Internal Standard Selection : Confirm isotopic purity of this compound via mass spectrometry and validate its stability under extraction conditions (e.g., pH, temperature) to avoid deuterium exchange .
  • Sample Preparation : Compare solid-phase extraction (SPE) columns (e.g., Toxi-tube vs. Biochemical GV65) for recovery rates in biological matrices like blood and urine, using triplicate fortified samples to assess reproducibility .

Q. How can researchers formulate hypothesis-driven questions for studying this compound’s pharmacokinetics?

  • Framework :

  • Apply the PICO framework: Define Population (e.g., animal models, human tissue samples), Intervention (dosage ranges of this compound), Comparison (vs. non-deuterated analogs), and Outcome (metabolite quantification, half-life determination) .
  • Use FINER Criteria : Ensure questions are Feasible (e.g., access to GC-MS instrumentation), Novel (e.g., unexplored metabolic pathways), and Relevant (e.g., implications for forensic toxicology) .

Q. What strategies ensure rigorous literature reviews for this compound studies?

  • Approach :

  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals for analytical validation data (e.g., Journal of Chromatography B) over non-peer-reviewed databases .
  • Keyword Optimization : Use terms like “this compound deuterium stability” or “internal standard recovery rates” to filter studies with comparable methodologies .
  • Critical Appraisal : Assess studies for methodological transparency (e.g., full experimental protocols in supplementary materials) and reproducibility metrics (e.g., RSD <15% for precision) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound recovery rates across different biological matrices?

  • Root-Cause Analysis :

  • Matrix Effects : Test ion suppression/enhancement via post-column infusion experiments in blood vs. urine to identify interference .
  • Extraction Optimization : Conduct factorial design experiments to isolate variables (e.g., SPE column chemistry, elution solvent polarity) impacting recovery .
  • Cross-Validation : Compare results with alternative methods (e.g., LC-MS/MS) to rule out GC-MS-specific artifacts .

Q. What advanced statistical approaches are suitable for interpreting non-linear pharmacokinetic data involving this compound?

  • Methodological Solutions :

  • Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability in metabolite formation rates .
  • Bayesian Hierarchical Models : Incorporate prior data on deuterated drug stability to refine posterior probability distributions for parameter estimates .
  • Sensitivity Analysis : Quantify the impact of deuterium loss on quantification accuracy under varying storage conditions (e.g., freeze-thaw cycles) .

Q. How can researchers design cross-disciplinary studies integrating this compound data with metabolomic or proteomic datasets?

  • Integration Framework :

  • Multi-Omics Alignment : Use pathway enrichment tools (e.g., MetaboAnalyst) to map this compound metabolite interactions with endogenous biomarkers .
  • Data Normalization : Apply batch correction algorithms (e.g., Combat) to harmonize GC-MS data with LC-MS-based proteomic profiles .
  • Machine Learning : Train classifiers (e.g., random forests) to predict this compound stability thresholds using physicochemical descriptors (logP, pKa) .

Methodological Pitfalls and Solutions

Q. What are common errors in validating this compound-based assays, and how can they be mitigated?

  • Pitfalls :

  • Deuterium Exchange : Unaccounted H/D exchange in protic solvents (e.g., methanol) leading to inaccurate quantification.
  • Solution : Pre-test solvent compatibility via NMR or high-resolution MS to monitor deuterium retention .
    • Pitfall :
  • Carryover Effects : Residual analyte in GC-MS injectors skewing low-concentration measurements.
  • Solution : Implement blank injections between runs and validate carryover <0.1% via peak area comparisons .

Data Reporting and Reproducibility

Q. How should researchers structure supplementary materials for this compound studies to ensure reproducibility?

  • Guidelines :

  • Experimental Protocols : Detail SPE column conditioning steps, centrifugation parameters, and derivatization procedures .
  • Raw Data Access : Provide .RAW or .CDF files for GC-MS chromatograms alongside calibration curve equations .
  • Metadata : Include lot numbers for this compound, column manufacturers, and software versions used for data processing .

Ethical and Cross-Study Considerations

Q. What ethical frameworks apply when using this compound in human-derived samples?

  • Compliance :

  • Informed Consent : For clinical samples, ensure IRB approval and anonymization of donor information .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Metabolights .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。